molecular formula C18H20ClNO4 B2399348 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 868256-19-3

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B2399348
CAS RN: 868256-19-3
M. Wt: 349.81
InChI Key: AAQOYUNGKPPVIC-UHFFFAOYSA-N
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Description

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone (CDMP) is an organic compound with a molecular formula of C13H17ClNO2. It is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. CDMP is a chiral compound, meaning that it can exist in two forms, each of which has a different chemical and physical properties. CDMP has been studied for its ability to act as a catalyst in organic synthesis and as a reagent in various scientific applications.

Scientific Research Applications

Chemical Synthesis and Structural Studies Compounds with methoxy and chloro substitutions on aromatic rings, similar to the one described, have been synthesized for various applications, including as intermediates in organic synthesis, materials science, and pharmaceuticals. For example, methylene-linked liquid crystal dimers containing methoxy groups have been investigated for their unique transitional properties, suggesting potential applications in liquid crystal technology and materials science (Henderson & Imrie, 2011). Similarly, the structural analysis of novel substituted thiazolidinones indicates the importance of chloro and methoxy functionalities in modulating biological activity and chemical properties (Issac & Tierney, 1996).

Antimicrobial and Antifungal Activities Compounds containing eugenol, a methoxyphenylpropene, demonstrate broad-spectrum antimicrobial activity against both planktonic and sessile cells, including food-decaying microorganisms and human pathogens (Marchese et al., 2017). This suggests that the methoxy groups in the compound may contribute to antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.

properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-13-6-4-12(5-7-13)16(21)8-9-20-15-11-17(23-2)14(19)10-18(15)24-3/h4-7,10-11,20H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOYUNGKPPVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

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